molecular formula C8H7N3O B11918748 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B11918748
M. Wt: 161.16 g/mol
InChI Key: ALQXAAJTKZOGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and yield . Additionally, the use of automated flow reactors can facilitate continuous production, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or halides in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways. The compound binds to the active site of PAK4, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly in oncology and virology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent studies have shown various methodologies for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, including the use of hydrazine hydrates and halogenated aldehydes to enhance yield and purity .

Anticancer Properties

This compound exhibits significant anticancer properties. Research indicates that derivatives of this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported that specific derivatives led to a notable decrease in cell viability through mechanisms involving the inhibition of key metabolic pathways critical for tumor growth .

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG212.5Induction of apoptosis
5lHeLa10.0Cell cycle arrest
5hMDA-MB-23115.0Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase)

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. A study demonstrated that certain derivatives exhibited over 90% inhibition of viral replication in Vero cells at specific concentrations, with minimal cytotoxic effects observed. The mechanism involves targeting the main protease (Mpro) of the virus, which is essential for viral replication .

Table 2: Antiviral Efficacy Against SARS-CoV-2

CompoundEC50 (µM)Selectivity IndexTarget Protein
120.50HighMpro
1330ModerateMpro

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity across multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced activity against tumor cells, suggesting that structural modifications can significantly influence biological outcomes .

Study on Antiviral Properties

Another investigation focused on the antiviral properties of modified pyrrolo[2,3-d]pyrimidines against coronaviruses. The study utilized molecular docking simulations alongside in vitro assays to demonstrate effective binding to viral proteases, thereby inhibiting viral replication pathways. The results underscored the potential for these compounds as therapeutic agents against emerging viral threats .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-4H,1H3,(H,9,10,11)

InChI Key

ALQXAAJTKZOGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.